(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with a 4-chloro-3-methyl group and an azepane-1-sulfonyl moiety. The azepane ring (a seven-membered cyclic amine) introduces conformational flexibility, while the sulfonyl group enhances polarity and hydrogen-bonding capacity. The synthesis likely involves coupling a sulfonated benzoyl chloride with a substituted benzo[d]thiazol-2(3H)-ylidene amine precursor, analogous to methods described for related compounds .
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S2/c1-24-19-17(22)7-6-8-18(19)29-21(24)23-20(26)15-9-11-16(12-10-15)30(27,28)25-13-4-2-3-5-14-25/h6-12H,2-5,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOHQYUIPIHNKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-(azepan-1-ylsulfonyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound features a unique structure that includes an azepane ring, a sulfonamide group, and a benzothiazole moiety. The synthesis typically involves several key steps:
- Formation of the Benzothiazole Core : Achieved through cyclization of thiourea derivatives with ortho-substituted anilines.
- Sulfonyl Group Introduction : Utilizes sulfonyl chlorides in the presence of a base.
- Azepane Ring Formation : Involves cyclization reactions with appropriate amine precursors.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can lead to various pharmacological effects:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression, such as kinases.
- Receptor Binding : It has the potential to bind to certain receptors, altering their activity and influencing cellular pathways.
Biological Activity Data
Research indicates that this compound may exhibit several biological activities:
| Activity Type | Description | IC50 Value (nM) |
|---|---|---|
| Anticancer Activity | Inhibits proliferation of cancer cell lines (e.g., A549, MCF-7) | ~200 |
| Anti-inflammatory Effects | Modulates inflammatory pathways by inhibiting pro-inflammatory cytokines | Not specified |
| Antimicrobial Properties | Exhibits activity against certain bacterial strains | Not specified |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Studies : A study demonstrated that the compound effectively inhibited the growth of A549 lung cancer cells, suggesting its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest at the G1 phase.
- Inflammation Modulation : Another study indicated that the compound could reduce levels of inflammatory cytokines in vitro, pointing towards its utility in treating inflammatory diseases.
- Pharmacokinetics : Research on the pharmacokinetic profile showed favorable absorption and bioavailability in animal models, indicating potential for oral administration.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared to structurally related derivatives below, focusing on substituent variations and their implications:
Key Observations:
- Sulfonyl Group Variations : Replacement of azepane with piperidine (six-membered ring) reduces conformational flexibility but may enhance solubility due to decreased lipophilicity .
- Substituent Effects: The 4-chloro-3-methyl group on benzo[d]thiazole (target compound) vs.
- Stereochemistry : The (E)-configuration in the target compound vs. (Z)-isomer in may lead to divergent biological activities due to spatial orientation of functional groups.
Physicochemical Properties and Hydrogen Bonding
- Polarity : The sulfonyl group and aromatic systems contribute to moderate polarity, suggesting solubility in polar aprotic solvents (e.g., DMF, DMSO) .
- Hydrogen Bonding: The sulfonyl oxygen and imine nitrogen serve as hydrogen-bond acceptors, while NH groups (if present) act as donors. This aligns with patterns observed in triazole and thiazole derivatives, where hydrogen bonding governs crystal packing and solubility .
Preparation Methods
Formation of Benzo[d]thiazol-2(3H)-one Core
The synthesis begins with the cyclization of 2-amino-4-chloro-3-methylphenol using potassium thiocyanate (KSCN) and bromine in glacial acetic acid at 0–5°C. This method, adapted from Poonam Yadav et al., achieves a 59% yield of 4-chloro-3-methylbenzo[d]thiazol-2(3H)-one after recrystallization from benzene.
Reaction Conditions
- Reactants : 2-Amino-4-chloro-3-methylphenol (0.01 mol), KSCN (8 g), Br₂ (1.6 mL)
- Solvent : Glacial acetic acid (20 mL)
- Temperature : 0°C → room temperature (12 hr)
- Workup : Neutralization with NH₃ to pH 6, recrystallization (benzene)
Generation of Ylidene Intermediate
The 2(3H)-one derivative is converted to the ylidene form via deprotonation using sodium hydride (NaH) in dry tetrahydrofuran (THF). This step ensures the reactive enolate is primed for subsequent imine formation.
Preparation of 4-(Azepan-1-ylsulfonyl)benzoyl Chloride
Sulfonylation of Benzoyl Chloride
Azepane-1-sulfonyl chloride is synthesized by reacting azepane with chlorosulfonic acid at −10°C. This intermediate is then coupled to 4-nitrobenzoyl chloride via nucleophilic aromatic substitution, followed by nitro group reduction to yield 4-(azepan-1-ylsulfonyl)benzoyl chloride.
Reaction Sequence
- Sulfonation :
- Azepane + ClSO₃H → Azepane-1-sulfonyl chloride (85% yield)
- Coupling :
- 4-Nitrobenzoyl chloride + Azepane-1-sulfonyl chloride → 4-Nitro-N-(azepan-1-ylsulfonyl)benzamide
- Reduction :
- Nitro → Amine using H₂/Pd-C (90% yield)
- Chlorination :
- Amine → Benzoyl chloride using SOCl₂ (quantitative)
Imine Coupling and (E)-Configuration Control
Schiff Base Formation
The ylidene intermediate reacts with 4-(azepan-1-ylsulfonyl)benzoyl chloride in dry dimethylformamide (DMF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, promoting imine bond formation. The (E)-configuration is favored by slow addition at 0°C and anhydrous conditions.
Optimized Conditions
- Molar Ratio : 1:1 (ylidene : benzoyl chloride)
- Solvent : Dry DMF (20 mL per 0.01 mol)
- Base : TEA (2 equiv)
- Temperature : 0°C → room temperature (8 hr)
- Yield : 72% after recrystallization (ethanol)
Purification and Characterization
Crystallization and Filtration
The crude product is purified via hot filtration using activated charcoal in ethanol, followed by slow cooling to 4°C. This yields colorless crystals with a melting point of 248–250°C.
Spectroscopic Validation
- FT-IR (KBr) :
- ¹H NMR (400 MHz, CDCl₃) :
Comparative Analysis of Synthetic Routes
Table 1. Reaction Yields and Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzo[d]thiazole formation | KSCN, Br₂, 0°C | 59 | |
| Sulfonylation | ClSO₃H, −10°C | 85 | |
| Imine coupling | DMF, TEA, 0°C | 72 |
Table 2. Spectral Data Comparison
| Functional Group | FT-IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| Amide C=O | 1675 | – |
| Azepane CH₂ | – | 3.1 (m) |
| C-Cl | 760 | – |
Challenges and Mitigation Strategies
Stereochemical Control
The (E)-configuration is thermodynamically favored but requires strict anhydrous conditions to prevent hydrolysis. Using molecular sieves during coupling improves stereoselectivity.
Chlorine Positioning
Regioselective chlorination at the 4-position is achieved using acetic acid as solvent and controlled Cl₂ gas flow. Alternatives like N-chlorosuccinimide (NCS) in acetonitrile provide similar selectivity.
Q & A
Q. Advanced
- Molecular docking : Tools like AutoDock Vina model interactions with ATP-binding pockets (e.g., EGFR kinase; PDB ID: 1M17) .
- Molecular Dynamics (MD) simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
- Quantitative Structure-Activity Relationship (QSAR) : Train models using datasets of similar sulfonamide derivatives to predict IC₅₀ values .
What solvents and catalysts are effective in the sulfonylation step during synthesis?
Q. Basic
- Solvents : Dichloromethane (DCM) or tetrahydrofuran (THF) for sulfonyl chloride reactions .
- Catalysts : Triethylamine (TEA) as a base to neutralize HCl byproducts, improving reaction efficiency .
How does the stereochemistry (E/Z isomerism) of the imine group affect the compound's bioactivity?
Q. Advanced
- Analytical differentiation : Use NOESY NMR to confirm E-configuration via spatial proximity of azepane and thiazole protons .
- Bioactivity assays : Compare isomers in cytotoxicity screens; E-isomers often show 3–5× higher activity due to planar geometry enhancing target binding .
- Chiral chromatography : Separate isomers using Chiralpak IA columns with hexane:isopropanol (70:30) .
What are common impurities formed during synthesis, and how are they removed?
Q. Basic
- By-products : Incomplete sulfonylation (5–10% yield loss) or dimerization of the thiazole moiety .
- Remediation : Silica gel column chromatography (ethyl acetate:hexane, 1:3) removes polar impurities; recrystallization in ethanol reduces non-polar residues .
What strategies mitigate metabolic instability of this compound in pharmacokinetic studies?
Q. Advanced
- Prodrug design : Introduce acetyl-protected amines or ester groups to enhance metabolic stability .
- Structural modifications : Replace labile sulfonamide groups with bioisosteres (e.g., sulfonylureas) .
- In vitro assays : Use liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Which spectroscopic techniques differentiate the benzamide core from other structural motifs?
Q. Basic
- Infrared Spectroscopy (IR) : Carboxamide C=O stretch at 1650–1700 cm⁻¹ distinguishes it from esters or ketones .
- ¹H NMR : Aromatic protons from the benzamide (δ 7.5–8.0 ppm) vs. thiazole (δ 6.5–7.2 ppm) .
How can researchers establish structure-activity relationships (SARs) for this compound's anticancer potential?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., azepane→piperidine) and test cytotoxicity in NCI-60 cell panels .
- Pharmacophore mapping : Identify critical groups (e.g., sulfonamide, chloro-methyl thiazole) using Schrödinger’s Phase .
- QSAR modeling : Train with datasets of IC₅₀ values and descriptors (e.g., logP, polar surface area) to predict activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
